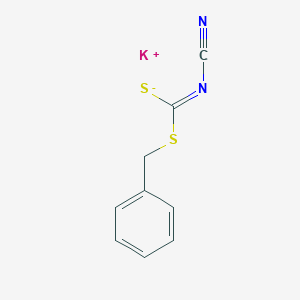
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate
Description
Properties
IUPAC Name |
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBKBSRZLQYTCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of protein kinase D enzymes.
Biology: It helps in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.
Medicine: Its role in inhibiting protein kinase D enzymes makes it a potential candidate for therapeutic applications in diseases where these enzymes are implicated.
Industry: It can be used in the development of new drugs and therapeutic agents targeting protein kinase D enzymes.
Mechanism of Action
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate exerts its effects by selectively inhibiting protein kinase D enzymes. These enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these enzymes, this compound can modulate these processes, leading to its observed effects on embryonic stem cell pluripotency .
Comparison with Similar Compounds
potassium;1-benzylsulfanyl-N-cyanomethanimidothioate can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include:
- CID 755673
- CID 755673
- CID 755673
While these compounds share similar inhibitory effects on protein kinase D enzymes, this compound is unique in its ability to maintain the pluripotency of embryonic stem cells, making it a valuable tool in stem cell research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


